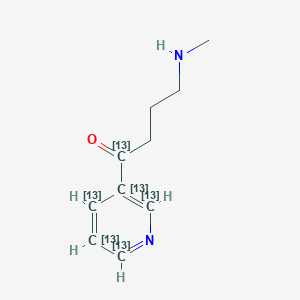
3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride” is a product used for proteomics research1. It has a molecular formula of C4(13C)6H16Cl2N2O1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is available for purchase from various suppliers for research purposes21.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, its molecular formula is C4(13C)6H16Cl2N2O1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the search results. However, its molecular formula is C4(13C)6H16Cl2N2O and it has a molecular weight of 257.112.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One primary application of this chemical involves the synthesis of novel heterocyclic compounds. For instance, it has been used in the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, which are key intermediates for the development of other fused polyheterocyclic systems with potential biological activity (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
Some derivatives synthesized from pyridine compounds have been studied for their antimicrobial properties. Research indicates that pyrimidine derivatives, synthesized through reactions involving similar pyridine structures, show promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Rathod & Solanki, 2018).
Structural and Optical Properties
Compounds synthesized from pyridine derivatives have been analyzed for their structural and optical properties, making them of interest in materials science. These studies include the characterization of these compounds through spectroscopic methods and their application in creating materials with specific optical properties, which could be useful in electronics and photonics (Zedan, El-Taweel, & El-Menyawy, 2020).
Catalytic Applications
The structural versatility of pyridine derivatives allows for their use in catalysis. For example, certain pyridine-based compounds have been employed as catalysts in the transfer hydrogenation reaction, demonstrating the utility of these molecules in facilitating chemical transformations (Özdemir et al., 2012).
Drug Identification
Interestingly, pyridine derivatives have also been utilized in the pharmaceutical industry for drug identification purposes. The ^13C NMR spectra of such compounds provide valuable information for the identification of drugs, showcasing another important application of these chemicals (Kartashov, 1999).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results.
Direcciones Futuras
The future directions or applications of this compound are not explicitly mentioned in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature or contact a chemical supplier.
Propiedades
IUPAC Name |
4-(methylamino)-1-(2,3,4,5,6-13C5)pyridin-3-yl(113C)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i2+1,4+1,7+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-SQXBKTHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, Dihydrochloride | |
CAS RN |
1246819-72-6 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

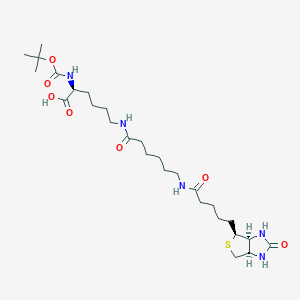
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
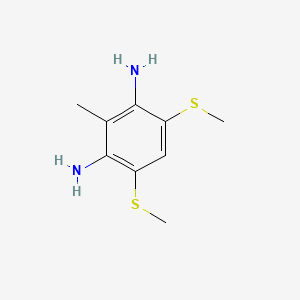

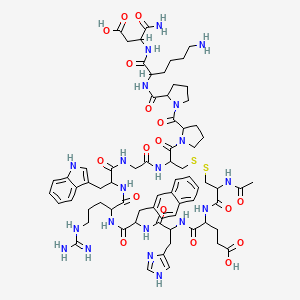
![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
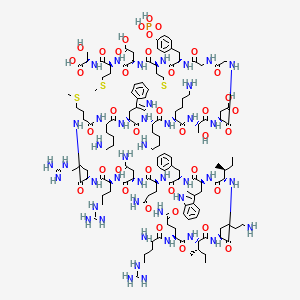
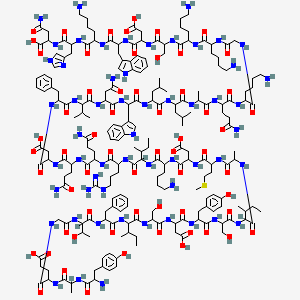
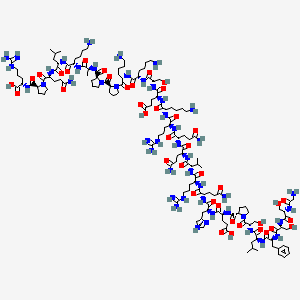
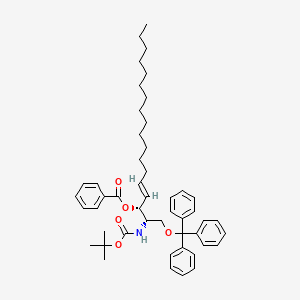
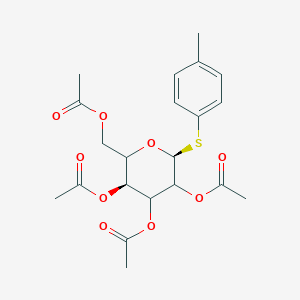
![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)